molecular formula C16H17BrN2O2 B5738203 [4-(2-BROMOBENZYL)PIPERAZINO](2-FURYL)METHANONE

[4-(2-BROMOBENZYL)PIPERAZINO](2-FURYL)METHANONE

Cat. No.: B5738203
M. Wt: 349.22 g/mol
InChI Key: VGSNSJJNUBWZTN-UHFFFAOYSA-N
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Description

4-(2-Bromobenzyl)piperazinomethanone: is a chemical compound with the molecular formula C16H17BrN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromobenzyl)piperazinomethanone typically involves the reaction of 2-furylmethanone with 4-(2-bromobenzyl)piperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the furyl group may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized furyl derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Bromobenzyl)piperazinomethanone is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.

Biology: In biological research, this compound may be used to study the interactions of piperazine derivatives with biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of related compounds.

Medicine: In medicinal chemistry, 4-(2-Bromobenzyl)piperazinomethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

  • 4-(2-Methoxybenzyl)piperazinomethanone
  • 4-(2-Fluorobenzyl)piperazinomethanone
  • 4-(2-Chlorobenzyl)piperazinomethanone

Comparison: Compared to its analogs, 4-(2-Bromobenzyl)piperazinomethanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which may enhance the compound’s affinity for certain targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical behavior, making it distinct from its methoxy, fluoro, and chloro analogs.

Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSNSJJNUBWZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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